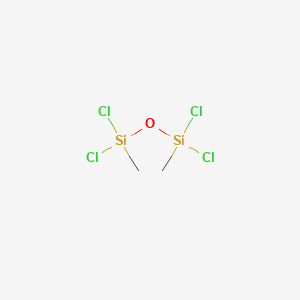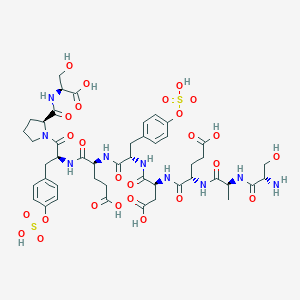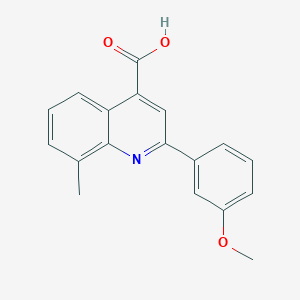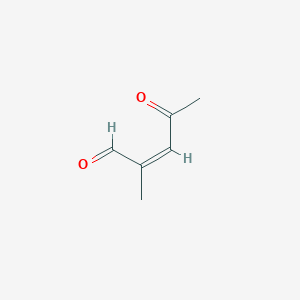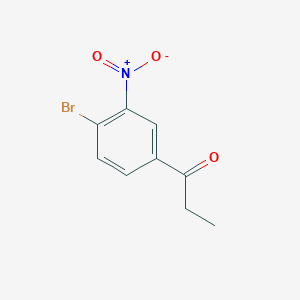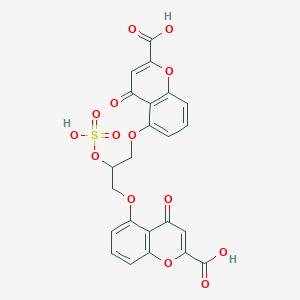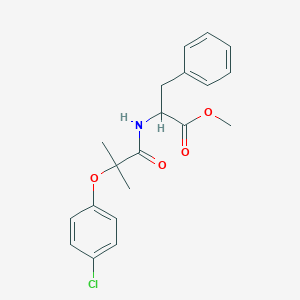
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPME is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter function. In
Wirkmechanismus
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester exerts its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It also induces apoptosis (programmed cell death) in cancer cells. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors.
Biochemische Und Physiologische Effekte
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to have minimal toxicity and side effects in animal studies. It has been found to be well-tolerated in rats and mice, with no significant changes in body weight or organ function. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester is its ability to inhibit cancer cell growth without affecting normal cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's effectiveness may vary depending on the type of cancer and the stage of the disease. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier also presents a challenge in terms of drug delivery and dosing.
Zukünftige Richtungen
Future research on beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's potential applications in other fields such as drug delivery and inflammation. Additionally, more research is needed to determine the optimal dosing and treatment regimen for beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester in cancer treatment.
Synthesemethoden
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester can be synthesized through a multi-step process. The first step involves the protection of the carboxyl group of phenylalanine using a protecting group such as tert-butyloxycarbonyl (Boc). Next, the amino group is protected with a group such as 2-chlorobenzyloxycarbonyl (Cbz). The protected phenylalanine is then reacted with p-chlorophenol to obtain the intermediate product. This intermediate is then reacted with 2-methyl-2-propenoyl chloride to obtain the final product, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester.
Wissenschaftliche Forschungsanwendungen
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been studied for its potential applications in medical research, particularly in the field of cancer treatment. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
105319-50-4 |
|---|---|
Produktname |
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester |
Molekularformel |
C20H22ClNO4 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,26-16-11-9-15(21)10-12-16)19(24)22-17(18(23)25-3)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
CNVARCAHKDHDFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
Synonyme |
eta-(2-(4-dichlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester beta-(2-(p-chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester WKLB 5 WKLB-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




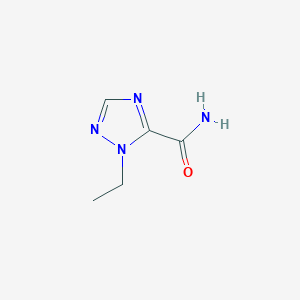
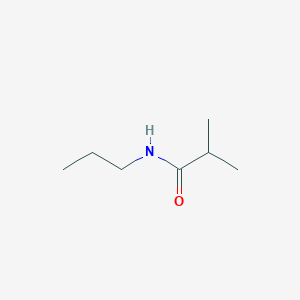
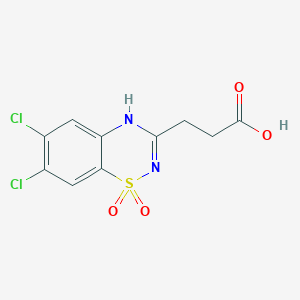
![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
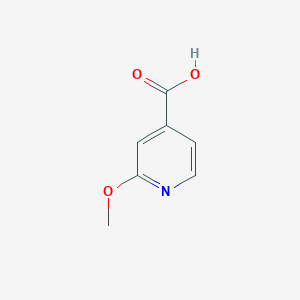

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
